

Ethenesulfonyl Chloride: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethenesulfonyl chloride*

Cat. No.: B2462211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenesulfonyl chloride ($\text{CH}_2=\text{CHSO}_2\text{Cl}$), also known as vinylsulfonyl chloride, is a highly reactive and versatile bifunctional reagent that has become an indispensable tool in modern organic synthesis. Its unique structure, featuring both a reactive sulfonyl chloride moiety and a Michael acceptor in the form of a vinyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the historical discovery and the seminal first synthesis of **ethenesulfonyl chloride**. It further details a significant alternative synthetic route and delves into the mechanistic underpinnings of these preparations, offering field-proven insights for researchers in drug discovery and chemical development.

Introduction: The Significance of a Bifunctional Reagent

Ethenesulfonyl chloride is a colorless to pale yellow liquid with a pungent odor.^[1] It is a valuable intermediate in the synthesis of a wide array of organic compounds, most notably sulfonamides and sulfonate esters.^[2] The presence of the vinyl group allows for conjugate addition reactions, making it a key building block for the introduction of the ethylsulfonyl moiety, a common structural motif in many pharmaceutical agents. Its utility extends to the preparation of polymers and as a cross-linking agent. The dual reactivity of **ethenesulfonyl chloride**

provides a powerful platform for the construction of complex molecular architectures, driving its continued relevance in medicinal chemistry and materials science.

Physicochemical Properties of Ethenesulfonyl Chloride

Property	Value
CAS Number	6608-47-5
Molecular Formula	C ₂ H ₃ ClO ₂ S
Molecular Weight	126.56 g/mol
Boiling Point	52-56 °C at 1 Torr
Density	1.393 g/cm ³
Appearance	Colorless to pale yellow oil
Solubility	Soluble in many organic solvents, reacts with water

The Genesis of Ethenesulfonyl Chloride: Discovery and First Synthesis

The first practical synthesis of **ethenesulfonyl chloride** is attributed to the dehydrohalogenation of 2-chloroethanesulfonyl chloride. This method provided the first reliable access to this valuable reagent, paving the way for the exploration of its chemical reactivity.

The Dehydrohalogenation Approach: A Step-by-Step Protocol

The synthesis of **ethenesulfonyl chloride** via dehydrohalogenation is a two-step process, starting from the readily available 1,2-dichloroethane.

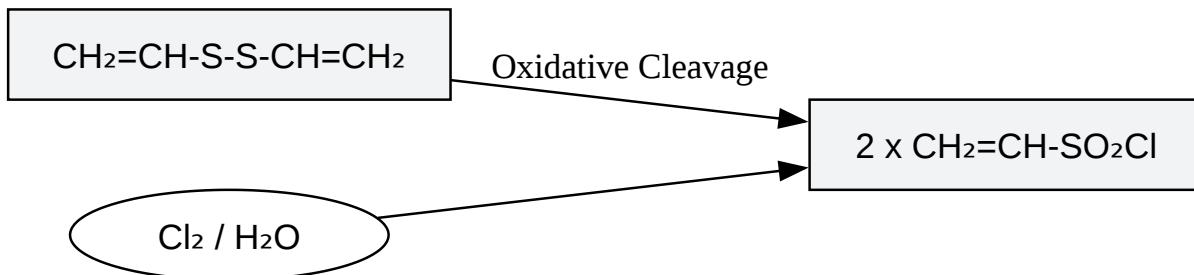
Step 1: Synthesis of 2-Chloroethanesulfonyl Chloride

The initial step involves the sulfochlorination of 1,2-dichloroethane. This reaction introduces the sulfonyl chloride group onto the ethyl chain.

- Reaction: 1,2-dichloroethane is reacted with a mixture of chlorine and sulfur dioxide, often under UV irradiation, to yield 2-chloroethanesulfonyl chloride.
- Rationale: The use of UV light initiates a radical chain reaction, facilitating the introduction of the sulfonyl chloride group.

Step 2: Dehydrohalogenation to **Ethenesulfonyl Chloride**

The crucial step is the elimination of hydrogen chloride from 2-chloroethanesulfonyl chloride to form the vinyl group.^[3]


- Reagents: A non-nucleophilic base, such as triethylamine or a hindered amine, is typically used to promote the elimination reaction.
- Solvent: An inert aprotic solvent like diethyl ether or dichloromethane is employed to prevent unwanted side reactions.
- Temperature: The reaction is generally carried out at low temperatures to control its exothermicity and minimize polymerization of the product.

Detailed Experimental Protocol:

- To a solution of 2-chloroethanesulfonyl chloride in anhydrous diethyl ether, cooled to 0-5 °C in an ice bath, is added a stoichiometric amount of triethylamine dropwise with vigorous stirring.
- The reaction mixture is stirred at this temperature for a specified period, during which triethylamine hydrochloride precipitates as a white solid.
- The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the triethylamine hydrochloride is removed by filtration.
- The filtrate is then carefully concentrated under reduced pressure, keeping the temperature low to avoid polymerization of the **ethenesulfonyl chloride**.
- The crude product can be further purified by vacuum distillation.

Mechanistic Insights

The dehydrohalogenation of 2-chloroethanesulfonyl chloride proceeds through an E2 (elimination, bimolecular) mechanism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vinyl sulfonic acid chloride [chembk.com]
- 2. nbino.com [nbino.com]
- 3. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Ethenesulfonyl Chloride: A Comprehensive Technical Guide on its Discovery and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2462211#discovery-and-first-synthesis-of-ethenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com